molecular formula C7H6ClN3 B1474266 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine CAS No. 1702872-08-9

3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine

Cat. No. B1474266
CAS RN: 1702872-08-9
M. Wt: 167.59 g/mol
InChI Key: ZSSCYKDECRLAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine (3CP) is an organic compound that has recently been studied for its potential applications in scientific research. 3CP is a novel compound that is structurally related to pyrazinamide, which has been used as a drug for the treatment of tuberculosis, but 3CP offers different chemical and biological properties that make it a promising tool for research. 3CP has been synthesized in the laboratory and has been studied for its biochemical and physiological effects in various laboratory experiments.

Scientific Research Applications

Anti-Tubercular Agents

3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine: and its derivatives have been explored for their potential as anti-tubercular agents . Pyrazinamide, a known anti-tubercular drug, has analogs in pyrazine that have shown promising activity against Mycobacterium tuberculosis. The compound’s structural similarity to pyrazinamide suggests it could be a candidate for synthesizing new derivatives with enhanced anti-tubercular properties.

Neurodegenerative Disease Treatment

Propargylamines, a class of compounds to which 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine belongs, have been found to have applications in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . The propargyl moiety, in particular, is associated with neuroprotective effects, suggesting that this compound could be valuable in synthesizing drugs for these conditions.

Antimicrobial Activity

The pyrazine moiety is known to contribute to antimicrobial activity. Given the structural features of 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine , it could be utilized in the design and synthesis of new antimicrobial agents, potentially offering a new avenue for combating resistant strains of bacteria .

Cancer Research

Compounds with a pyrazine structure have been investigated for their potential in cancer treatment3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could serve as a precursor in the synthesis of novel compounds that inhibit key enzymes or signaling pathways involved in cancer cell proliferation .

Inflammatory Diseases

The propargylamine group has been associated with anti-inflammatory properties. This suggests that 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could be a starting point for developing new anti-inflammatory medications, possibly acting as COX-2 inhibitors or targeting other inflammatory pathways .

Diabetes Treatment

Research indicates that propargylamine derivatives can act as glucokinase activators, which are important in the treatment of type II diabetes . 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could be used to synthesize new compounds that help regulate blood sugar levels in diabetic patients.

properties

IUPAC Name

3-chloro-N-prop-2-ynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-3-10-7-6(8)9-4-5-11-7/h1,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSCYKDECRLAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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